The relentless pursuit of novel therapeutics for central nervous system (CNS) disorders has led medicinal chemists to explore unique and conformationally restricted scaffolds. Among these, the 2-azaspiro[4.5]decane framework has emerged as a privileged structure, offering a three-dimensional architecture that allows for precise orientation of pharmacophoric elements. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-azaspiro[4.5]decane analogs targeting key CNS receptors, including opioid, muscarinic, and adrenergic systems. By examining the subtle interplay between structural modifications and biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights to navigate the chemical space of this versatile scaffold.
Spirocyclic systems, such as the 2-azaspiro[4.5]decane core, are increasingly sought after in drug discovery. Their inherent rigidity, compared to more flexible aliphatic or even simple cyclic systems, reduces the entropic penalty upon binding to a biological target. This conformational constraint can lead to enhanced potency and selectivity, as the molecule is pre-organized in a bioactive conformation. The 2-azaspiro[4.5]decane scaffold, in particular, offers multiple points for diversification, allowing for the exploration of a wide range of chemical space while maintaining a rigid core structure.
The opioid system remains a critical target for pain management and other neurological conditions. The 2-azaspiro[4.5]decane scaffold has been successfully employed to develop potent and selective opioid receptor modulators.
A series of 1-azaspiro[4.5]decan-10-yl amides has been investigated for their opioid receptor binding affinity and antinociceptive activity. These studies revealed that substitution on the amide nitrogen is a critical determinant of activity and selectivity.
Fictional compound IDs are used for illustrative purposes based on the trends described in the cited literature.
In a distinct chemical series, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives were identified as a novel class of delta (δ) opioid receptor-selective agonists.[2] This discovery opens new avenues for the development of δ-opioid-targeted therapies, which are of interest for treating pain and mood disorders with a potentially lower side-effect profile than µ-opioid agonists.[2]
Fictional compound IDs are used for illustrative purposes based on the trends described in the cited literature.
The muscarinic acetylcholine receptors are implicated in a variety of physiological processes, and M1 muscarinic agonists are being investigated for the symptomatic treatment of Alzheimer's disease. The 1-oxa-8-azaspiro[4.5]decane scaffold has proven to be a fruitful starting point for the design of potent and selective M1 agonists.
Data adapted from the cited literature for illustrative comparison.
The α1-adrenergic receptors are involved in the regulation of blood pressure and other physiological functions. Selective antagonists for the α1d subtype are of interest for various therapeutic applications. Fluoro-analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione have been synthesized and evaluated as selective α1d-adrenergic receptor antagonists.
Fictional compound IDs are used for illustrative purposes based on the trends described in the cited literature.
This protocol describes a standard method for determining the binding affinity of 2-azaspiro[4.5]decane analogs to opioid receptors expressed in cell membranes.
This protocol outlines a method to assess the functional activity (agonist or antagonist) of 2-azaspiro[4.5]decane analogs at Gαi/o-coupled GPCRs, such as the opioid receptors.
The 2-azaspiro[4.5]decane scaffold represents a highly versatile and privileged structure in the design of CNS-targeted agents. The inherent conformational rigidity of this spirocyclic system provides a solid foundation for developing potent and selective ligands for a range of G-protein coupled receptors. As demonstrated in this guide, subtle modifications to the substituents on the 2-azaspiro[4.5]decane core can lead to significant changes in biological activity and receptor selectivity, highlighting the importance of systematic SAR studies. The comparative data and experimental protocols provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of therapeutics based on this promising scaffold.
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Fujimoto, R. A., Boxer, J., Jackson, R. H., Simke, J. P., Neale, R. F., Snowhill, E. W., Barbaz, B. J., Williams, M., & Sills, M. A. (1989). Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. Journal of Medicinal Chemistry, 32(6), 1259–1265. [Link]
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Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of pharmacology and experimental therapeutics, 381(1), 51–61. [Link]
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Wanibuchi, F., Konishi, T., Takanaka, K., Mikashima, H., & Tamura, T. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of medicinal chemistry, 35(11), 2043–2050. [Link]
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Konkel, M. J., De-Ninno, M. P., Hamanaka, E. S., Masamune, H., & Zasadny, K. (2005). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. Journal of medicinal chemistry, 48(8), 3076–3079. [Link]
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Wanibuchi, F., Konishi, T., Takanaka, K., Mikashima, H., & Tamura, T. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of medicinal chemistry, 35(11), 2043–2050. [Link]
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Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of pharmacology and experimental therapeutics, 381(1), 51–61. [Link]
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Fujimoto, R. A., Boxer, J., Jackson, R. H., Simke, J. P., Neale, R. F., Snowhill, E. W., Barbaz, B. J., Williams, M., & Sills, M. A. (1989). Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. Journal of Medicinal Chemistry, 32(6), 1259–1265. [Link]
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Fujimoto, R. A., Boxer, J., Jackson, R. H., Simke, J. P., Neale, R. F., Snowhill, E. W., Barbaz, B. J., Williams, M., & Sills, M. A. (1989). Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. Journal of Medicinal Chemistry, 32(6), 1259–1265. [Link]
-
Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of pharmacology and experimental therapeutics, 381(1), 51–61. [Link]
-
Wanibuchi, F., Konishi, T., Takanaka, K., Mikashima, H., & Tamura, T. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of medicinal chemistry, 35(11), 2043–2050. [Link]
-
Konkel, M. J., De-Ninno, M. P., Hamanaka, E. S., Masamune, H., & Zasadny, K. (2005). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. Journal of medicinal chemistry, 48(8), 3076–3079. [Link]
-
Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of pharmacology and experimental therapeutics, 381(1), 51–61. [Link]
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Wanibuchi, F., Konishi, T., Takanaka, K., Mikashima, H., & Tamura, T. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of medicinal chemistry, 35(11), 2043–2050. [Link]
-
Konkel, M. J., De-Ninno, M. P., Hamanaka, E. S., Masamune, H., & Zasadny, K. (2005). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. Journal of medicinal chemistry, 48(8), 3076–3079. [Link]
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Fujimoto, R. A., Boxer, J., Jackson, R. H., Simke, J. P., Neale, R. F., Snowhill, E. W., Barbaz, B. J., Williams, M., & Sills, M. A. (1989). Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. Journal of Medicinal Chemistry, 32(6), 1259–1265. [Link]
-
Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of pharmacology and experimental therapeutics, 381(1), 51–61. [Link]
-
Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of pharmacology and experimental therapeutics, 381(1), 51–61. [Link]
-
Wanibuchi, F., Konishi, T., Takanaka, K., Mikashima, H., & Tamura, T. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of medicinal chemistry, 35(11), 2043–2050. [Link]
-
Konkel, M. J., De-Ninno, M. P., Hamanaka, E. S., Masamune, H., & Zasadny, K. (2005). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. Journal of medicinal chemistry, 48(8), 3076–3079. [Link]
-
Fujimoto, R. A., Boxer, J., Jackson, R. H., Simke, J. P., Neale, R. F., Snowhill, E. W., Barbaz, B. J., Williams, M., & Sills, M. A. (1989). Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. Journal of Medicinal Chemistry, 32(6), 1259–1265. [Link]
-
Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of pharmacology and experimental therapeutics, 381(1), 51–61. [Link]
-
Wanibuchi, F., Konishi, T., Takanaka, K., Mikashima, H., & Tamura, T. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of medicinal chemistry, 35(11), 2043–2050. [Link]
-
Konkel, M. J., De-Ninno, M. P., Hamanaka, E. S., Masamune, H., & Zasadny, K. (2005). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. Journal of medicinal chemistry, 48(8), 3076–3079. [Link]